3-[(2,4-Dimethylphenyl)methyl]pyrrolidine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-13(11(2)7-10)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
AOUZUGAYKDOFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine or aromatic derivatives.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural variations among pyrrolidine derivatives significantly impact their physicochemical properties. Below is a comparative analysis:
Key Observations:
Pharmacological Activity
highlights the spasmolytic activity of pyrrolidine derivatives on uterine and intestinal smooth muscles:
Comparison Highlights:
- The 2,4-dimethylphenyl derivative shows tone-dependent efficacy, similar to trans-tert-butyl-pyrrolidine but distinct from papaverine’s non-selective action .
- Structural analogs with electron-withdrawing groups (e.g., chloro in ) often exhibit stronger spasmolytic effects but higher toxicity risks .
Biological Activity
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine features a pyrrolidine ring substituted with a 2,4-dimethylbenzyl group. This structure contributes to its lipophilicity and potential interactions with various biological targets. The presence of the pyrrolidine moiety is significant as it is known for its versatility in drug discovery and development.
Antimicrobial Activity
A study evaluating various pyrrolidine derivatives found that certain substitutions can enhance antimicrobial activity. For instance, compounds similar to 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their structure-activity relationships (SAR) .
Anticancer Potential
Research has indicated that pyrrolidine derivatives can inhibit key signaling pathways involved in cancer progression. For example, certain analogs have been shown to affect the RAS-RAF-MEK-MAPK signaling cascade, which is crucial for tumor cell growth . Although direct studies on 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine are lacking, its structural similarities to known anticancer agents suggest potential efficacy in this area.
Case Studies
- Inhibition of Tumor Growth : A derivative of pyrrolidine was evaluated in preclinical models for its ability to inhibit tumor growth in RAS mutant cancers. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : A series of pyrrolidine compounds were screened for their antibacterial properties against various pathogens. The results indicated that specific substitutions significantly increased potency against resistant strains .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine | Pyrrolidine ring with dimethylbenzyl | Antimicrobial potential |
| 1-(3-chlorobenzyl)-6-(piperidin-1-sulfonyl) | Chlorobenzyl substituent | Antimalarial |
| 5-(4-methoxyphenyl)-6-(piperazinylsulfonyl) | Methoxyphenyl substituent | Antimicrobial |
| 2-(5-fluorobenzyl)-6-(morpholin-1-sulfonyl) | Fluorobenzyl substituent | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
